molecular formula C6H8F2N2O B1444520 [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol CAS No. 1511555-74-0

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

Cat. No. B1444520
M. Wt: 162.14 g/mol
InChI Key: WGVDXJLOTROEMS-UHFFFAOYSA-N
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Description

“[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 1511555-74-0. It has a molecular weight of 162.14 . The compound is typically stored at 4°C and has a purity of 95%. It is usually in powder form .


Synthesis Analysis

The synthesis of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” and similar compounds has been a topic of research. Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” can be represented by the InChI key provided in its properties . The InChI key is a unique identifier that provides information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” are complex and involve several steps. For instance, fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .


Physical And Chemical Properties Analysis

“[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” is a powder that is stored at 4°C . Its molecular weight is 162.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Studies:

  • Novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones have been synthesized, showing significant cytotoxicity in human leukocytes at high concentrations. This synthesis involves a [3 + 2] cyclocondensation reaction and classical dehydration reactions, indicating potential in medicinal chemistry and materials science (Bonacorso et al., 2016).

Materials Chemistry:

  • The synthesis of new polysubstituted methanones and their derivatives reveals the potential of these compounds in creating new materials with specific properties. Compounds like these can be tailored for various applications, including sensors, organic semiconductors, and more (Cao et al., 2008; Cao et al., 2010).

Chemical Crystallography:

  • The study of crystal structures, such as that of bis{1-methylthio-1-[1-phenyl-1-(1-phenyl-3-methyl-5-oxo-4,5-dihydropyrazol-4-ylene)-methylamino]-iminomethyl} disulfide, provides insights into the molecular conformations and interactions of such compounds. This knowledge is vital for understanding and designing materials with desired properties (Liu et al., 2005).

Biological Studies:

  • Several compounds, such as novel pyrazole derivatives with antimicrobial and anticancer activities, have been synthesized and characterized. Their biological activities against various pathogens and cancer cell lines have been evaluated, indicating the potential of these compounds in drug development and pharmacology (Hafez et al., 2016; Kumar et al., 2012).

Chemical Synthesis and Catalysis:

  • Studies involving the synthesis of new heterocyclic compounds and the exploration of their charge-transfer chemistry highlight the role of these compounds in developing new catalysts, organic electronic materials, and more. The detailed synthesis procedures and characterization of these compounds pave the way for their application in various chemical processes (Adam et al., 2021; Katariya et al., 2021).

Future Directions

The future directions for the research and development of “[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol” and similar compounds are promising. The advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that there is potential for further exploration and application of these compounds in various fields.

properties

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2,6,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVDXJLOTROEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

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